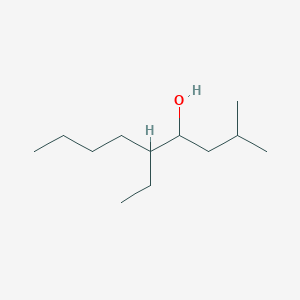
5-Ethyl-2-methylnonan-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-methylnonan-4-OL is an organic compound belonging to the class of alcohols It is characterized by a hydroxyl group (-OH) attached to the fourth carbon of a nonane chain, which also has ethyl and methyl substituents at the second and fifth positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methylnonan-4-OL can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 4-hydroxy-2-methylpentane, with ethyl bromide under basic conditions. The reaction typically requires a strong base like sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of a corresponding ketone or aldehyde precursor. This process is often carried out in the presence of a metal catalyst, such as palladium on carbon, under elevated pressure and temperature to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-2-methylnonan-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: Formation of 5-ethyl-2-methylnonan-4-one or 5-ethyl-2-methylnonan-4-al.
Reduction: Formation of 5-ethyl-2-methylnonane.
Substitution: Formation of 5-ethyl-2-methylnonan-4-chloride or 5-ethyl-2-methylnonan-4-bromide.
Applications De Recherche Scientifique
5-Ethyl-2-methylnonan-4-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized as an intermediate in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 5-Ethyl-2-methylnonan-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the compound’s hydrophobic alkyl chain may interact with lipid membranes, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethyl-2-methylnonan-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
5-Ethyl-2-methylnonan-4-al: Similar structure but with an aldehyde group instead of a hydroxyl group.
5-Ethyl-2-methylnonane: Similar structure but without the hydroxyl group.
Uniqueness
5-Ethyl-2-methylnonan-4-OL is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and physical properties. Its hydroxyl group allows for hydrogen bonding and reactivity, while the ethyl and methyl substituents provide steric hindrance and influence the compound’s overall shape and behavior.
Propriétés
Numéro CAS |
827614-04-0 |
|---|---|
Formule moléculaire |
C12H26O |
Poids moléculaire |
186.33 g/mol |
Nom IUPAC |
5-ethyl-2-methylnonan-4-ol |
InChI |
InChI=1S/C12H26O/c1-5-7-8-11(6-2)12(13)9-10(3)4/h10-13H,5-9H2,1-4H3 |
Clé InChI |
NKNLYMNBGGJXPI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(CC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide](/img/structure/B14202936.png)
![(7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-yl)acetic acid](/img/structure/B14202942.png)
![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)-](/img/structure/B14202950.png)
![4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one](/img/structure/B14202958.png)
![N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14202963.png)
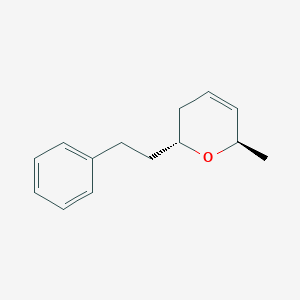
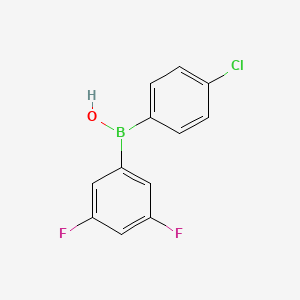
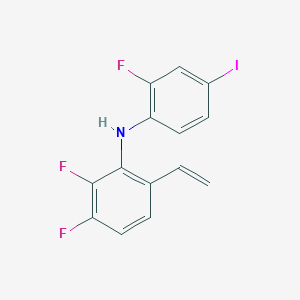
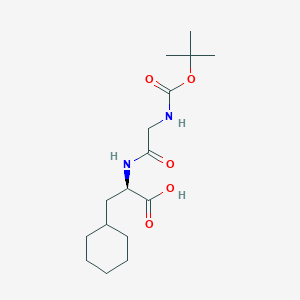
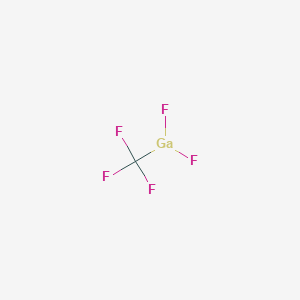
![Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate](/img/structure/B14202997.png)
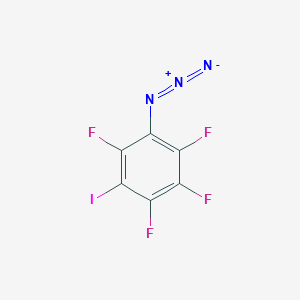
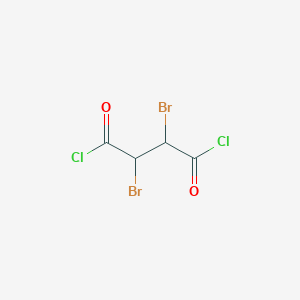
![4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid](/img/structure/B14203023.png)
